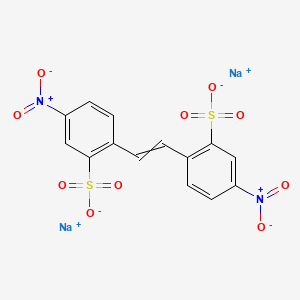
4,4'-Dinitrostilbene-2,2'-disulfonic Acid Disodium Salt
概要
説明
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt is an organic compound with the formula C14H8N2Na2O10S2. This compound is commonly used as a precursor in the synthesis of various textile dyes and optical brighteners . It is known for its ability to form azo dyes when reacted with aniline derivatives .
準備方法
The synthesis of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt begins with the sulfonation of 4-nitrotoluene, which produces 4-nitrotoluene-2-sulfonic acid . This intermediate is then oxidized using sodium hypochlorite to yield the disodium salt of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro- . Industrial production methods typically follow similar routes, ensuring the compound’s purity and consistency for use in dye manufacturing .
化学反応の分析
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt undergoes several types of chemical reactions:
Oxidation: The initial oxidation of 4-nitrotoluene-2-sulfonic acid to form the disodium salt.
Reduction: The compound can be reduced to form 4,4’-diamino-2,2’-stilbenedisulfonic acid, a common optical brightener.
Substitution: Reaction with aniline derivatives to form azo dyes such as Direct Red 76, Direct Brown 78, and Direct Orange 40.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various aniline derivatives for azo dye formation . The major products formed from these reactions are typically azo dyes and optical brighteners .
科学的研究の応用
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt involves its ability to react with primary amines at specific pH levels. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This reaction indirectly inhibits apoptosis by targeting membrane-based anion transporters .
類似化合物との比較
2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt can be compared with other similar compounds such as:
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A common optical brightener used in the textile industry.
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid: Used as a specific inhibitor of cellular anion permeability.
4,4’-Diazido-2,2’-stilbenedisulfonic acid: Employed in various chemical synthesis applications.
The uniqueness of 2,2’-Stilbenedisulfonic acid, 4,4’-dinitro-, disodium salt lies in its dual functionality as both a precursor for azo dyes and an optical brightener .
特性
CAS番号 |
3709-43-1 |
|---|---|
分子式 |
C14H10N2NaO10S2 |
分子量 |
453.4 g/mol |
IUPAC名 |
disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H10N2O10S2.Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h1-8H,(H,21,22,23)(H,24,25,26);/b2-1+; |
InChIキー |
UGYWBUWKASLNLO-TYYBGVCCSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
3709-43-1 15883-59-7 |
物理的記述 |
4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992) |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
128-42-7 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2,2'-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) 2,2'-stilbenedisulfonic acid, 4,4'-dinitro- 2,2'-stilbenedisulfonic acid, 4,4'-dinitro-, disodium salt 4,4'-dinitro-2,2'-stilbene disulfonate disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (E)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, (Z)-isomer 4,4'-dinitro-2,2'-stilbenedisulfonic acid, disodium salt 4,4'-dinitro-2,2'-stilbenedisulfonic acid, sodium salt 4,4'-dinitrostilbene-2,2'-disulphonic acid benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-nitro-, sodium salt (1:2) dinitrostilbenedisulfonic acid disodium 4,4'-dinitro-2,2'-stilbenedisulfonate DNDS |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















